molecular formula C10H10BrN3O2S B7550928 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide

Cat. No. B7550928
M. Wt: 316.18 g/mol
InChI Key: MKBQBELMKXYDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTF is a small molecule that belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects in scientific studies. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been shown to induce cell death in cancer cells, which may contribute to its anti-cancer activity. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in lab experiments is its small molecular size, which allows for easy penetration into cells and tissues. Another advantage is its synthetic accessibility, which allows for easy production and modification. One limitation of using 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide. One direction is to investigate its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anti-cancer agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide and its potential use in treating neurological disorders.

Synthesis Methods

The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-3-methylfuran-2-carboxylic acid chloride in the presence of a base. The reaction yields 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide as a white solid, which can be purified through recrystallization.

Scientific Research Applications

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been investigated for its potential therapeutic applications in various scientific studies. One study found that 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide had anti-cancer activity by inducing cell death in cancer cells. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2S/c1-3-7-13-14-10(17-7)12-9(15)8-5(2)4-6(11)16-8/h4H,3H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBQBELMKXYDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(O2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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